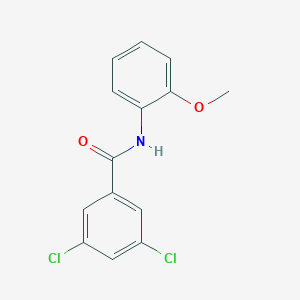

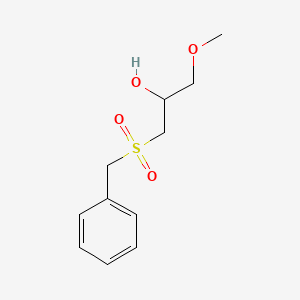

3,5-dichloro-N-(2-methoxyphenyl)benzamide

Descripción general

Descripción

“3,5-dichloro-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C15H13Cl2NO3 . It has a molecular weight of 326.17 . The compound is available from suppliers such as ChemBridge Corporation and Vitas M Chemical Limited .

Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . These reactions yield a series of dichlorobenzamide derivatives in good yields .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by nuclear magnetic resonance and infrared spectroscopy . The structures of some compounds were established by X-ray crystallography . For instance, compound 4 crystallizes in triclinic space group Pī, with a = 5.047 (18), b = 10.28 (4), c = 13.36 (5) Å, α =107.59 (5)°, β = 93.55 (5)°, γ = 98.34 (5)°, and Z = 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dichlorobenzamide derivatives are characterized by spectroscopical methods and single crystal X-ray diffraction . The elemental analysis of one of the synthesized compounds showed the following percentages: C 61.67, H 6.00, N 8.00 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dichloro-N-(2-methoxyphenyl)benzamide” include its molecular weight of 326.17 and its molecular formula C15H13Cl2NO3 . The compound’s solubility in DMSO is currently unknown .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

A study by Mussoi et al. (1996) demonstrated that certain benzamides, including 3,5-dichloro analogues, have significant anticonvulsant activity. These compounds were evaluated in both maximal electroshock and pentylenetetrazol screens, showing potential in managing convulsions, comparable or superior to standard treatments like phenytoin (Mussoi et al., 1996).

Molecular Structural Analysis and Antioxidant Activity

Demir et al. (2015) analyzed a novel benzamide compound, closely related to 3,5-dichloro-N-(2-methoxyphenyl)benzamide, for its molecular structure and antioxidant properties. The study combined X-ray diffraction, IR spectroscopy, and quantum chemical computation, highlighting the importance of these compounds in the field of molecular design and potential antioxidant applications (Demir et al., 2015).

Potential in Asthma Treatment

Research by Ashton et al. (1994) showed that certain benzamide derivatives, including those with a 3,5-dichloro structure, act as selective inhibitors of phosphodiesterase IV. These compounds have demonstrated effectiveness in treating asthma, showing exceptional potency in various tests and presenting themselves as potential therapeutic agents in asthma management (Ashton et al., 1994).

Antipathogenic Activity

A study by Limban et al. (2011) on thiourea derivatives, including those with a 3,5-dichlorophenyl component, exhibited significant antipathogenic activity. These derivatives demonstrated potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Corrosion Inhibition

Mishra et al. (2018) explored the effect of N-phenyl-benzamides on mild steel corrosion. Their study indicated that substituents like methoxy groups enhance the inhibition efficiency, potentially leading to applications in corrosion protection and material science (Mishra et al., 2018).

Fluorescence Enhancement in Medical Probes

Faridbod et al. (2009) found that Glibenclamide, a drug with a structure similar to 3,5-dichloro-N-(2-methoxyphenyl)benzamide, enhances the fluorescence of erbium ions. This property could be utilized in developing sensitive fluorimetric probes for biochemical studies and medical diagnostics (Faridbod et al., 2009).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propiedades

IUPAC Name |

3,5-dichloro-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)9-6-10(15)8-11(16)7-9/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPZRZQNUYJQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)

![N-(3-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5488967.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5488988.png)

![(5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5488995.png)

![1-(4-chlorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5488996.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5489007.png)

![1-[(3-chloro-4-fluorophenoxy)acetyl]azocane](/img/structure/B5489017.png)

![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489037.png)

![N-[2-(butylamino)-2-oxoethyl]-N,2-dimethyl-3-furamide](/img/structure/B5489047.png)